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Compound of Interest

Compound Name:
4-Bromo-N1-methylbenzene-1,2-

diamine

Cat. No.: B1280263 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 4-Bromo-N1-
methylbenzene-1,2-diamine, a substituted aromatic diamine with potential applications in

medicinal chemistry and materials science. Due to the limited availability of direct experimental

data for this specific compound, this guide combines information from analogous compounds,

predicted spectroscopic data, and established analytical methodologies to serve as a

foundational resource.

Core Compound Identification
Basic chemical identifiers for 4-Bromo-N1-methylbenzene-1,2-diamine are summarized in

the table below.
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Identifier Value

CAS Number 69038-76-2[1]

Molecular Formula C₇H₉BrN₂[1]

Molecular Weight 201.06 g/mol

IUPAC Name 4-bromo-N1-methylbenzene-1,2-diamine[1]

Canonical SMILES CNC1=C(C=C(C=C1)Br)N

InChI Key JGXCXQPNYWBAGW-UHFFFAOYSA-N[1]

Physicochemical and Safety Data
The following table outlines the known physicochemical properties and safety information for 4-
Bromo-N1-methylbenzene-1,2-diamine, primarily sourced from chemical supplier data.

Property Value

Physical Form Solid[1]

Purity Typically >97%[1]

Storage Temperature
Room temperature, in a dark, inert

atmosphere[1]

Signal Word Warning[1]

Hazard Statements H317 (May cause an allergic skin reaction)[1]

Precautionary Statements P261, P280[1]

Synthesis and Characterization Workflow
The logical workflow for the synthesis and structural confirmation of 4-Bromo-N1-
methylbenzene-1,2-diamine is depicted below. This involves the synthesis of a key

intermediate followed by reduction and subsequent analytical characterization.
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Synthesis and Characterization Workflow
Starting Material:

2-Nitroaniline

Bromination

Intermediate:
4-Bromo-2-nitroaniline

N-Methylation

Precursor:
4-Bromo-N-methyl-2-nitroaniline

Reduction of Nitro Group

Target Compound:
4-Bromo-N1-methylbenzene-1,2-diamine

Structural Analysis

NMR Spectroscopy Mass Spectrometry FT-IR Spectroscopy

Click to download full resolution via product page

A logical workflow for the synthesis and analysis.
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Experimental Protocols
Synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine
The synthesis of 4-Bromo-N1-methylbenzene-1,2-diamine can be achieved through a two-

step process involving the preparation of the precursor, 4-Bromo-N-methyl-2-nitroaniline,

followed by the reduction of the nitro group.

Step 1: Synthesis of 4-Bromo-N-methyl-2-nitroaniline (Precursor)

A plausible method for the synthesis of the precursor is the N-methylation of 4-bromo-2-

nitroaniline.

Materials: 4-bromo-2-nitroaniline, a suitable methylating agent (e.g., dimethyl sulfate or

methyl iodide), a base (e.g., potassium carbonate), and an appropriate solvent (e.g., acetone

or acetonitrile).

Procedure:

Dissolve 4-bromo-2-nitroaniline in the chosen solvent in a round-bottom flask.

Add the base to the solution and stir.

Slowly add the methylating agent to the reaction mixture at room temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 4-Bromo-N-methyl-2-nitroaniline

The nitro group of the precursor is reduced to an amine to yield the final product.
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Materials: 4-Bromo-N-methyl-2-nitroaniline, a reducing agent (e.g., tin(II) chloride in

hydrochloric acid, or catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol

for catalytic hydrogenation).

Procedure (using SnCl₂):

Suspend 4-Bromo-N-methyl-2-nitroaniline in concentrated hydrochloric acid.

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise,

maintaining the temperature with an ice bath.

After the addition is complete, stir the reaction mixture at room temperature until the

reaction is complete (monitored by TLC).

Carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide

until a basic pH is achieved.

Extract the product with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to obtain the crude 4-Bromo-N1-methylbenzene-
1,2-diamine.

Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

Data Acquisition: Obtain standard ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY,

HSQC) to confirm the structure.
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Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: Analyze the sample using a mass spectrometer with an appropriate

ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Data Acquisition: Acquire a full scan mass spectrum to determine the molecular ion peak and

analyze the fragmentation pattern in MS/MS mode to further confirm the structure.

Predicted Spectroscopic Data
Due to the lack of publicly available experimental spectra, the following data is predicted based

on the chemical structure and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8-7.0 m 2H Aromatic CH

~6.6-6.7 d 1H Aromatic CH

~4.0-5.0 br s 2H -NH₂

~3.5-4.0 br s 1H -NH-CH₃

~2.9 s 3H -CH₃

Predicted ¹³C NMR Data (in CDCl₃)
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Chemical Shift (ppm) Assignment

~140-145 C-NH₂

~135-140 C-NH-CH₃

~120-125 C-Br

~115-120 Aromatic CH

~110-115 Aromatic CH

~105-110 Aromatic CH

~30 -CH₃

Predicted Mass Spectrometry Fragmentation
The mass spectrum of 4-Bromo-N1-methylbenzene-1,2-diamine is expected to show a

characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and

⁸¹Br isotopes in an approximate 1:1 ratio).

Proposed ESI-MS Fragmentation Pathway
[M+H]⁺

m/z 201/203

Loss of NH₃

[M+H - NH₃]⁺
m/z 184/186

 -NH₃ 

Loss of CH₃

[M+H - CH₃]⁺
m/z 186/188

 -CH₃ 

Loss of Br
[M+H - Br]⁺

m/z 122

 -Br 

Click to download full resolution via product page

A proposed fragmentation pathway for 4-Bromo-N1-methylbenzene-1,2-diamine.

Note: The technical information and protocols provided in this guide are intended for qualified

researchers and should be handled with appropriate safety precautions in a laboratory setting.

The predicted data should be confirmed by experimental analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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